molecular formula C12H14FN3 B5168980 N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline

N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline

Cat. No.: B5168980
M. Wt: 219.26 g/mol
InChI Key: KPSYBEYAOTZZHO-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a 3-fluoroaniline moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable halomethyl derivative of 3-fluoroaniline. One common method is the reaction of 3,5-dimethylpyrazole with 3-fluorobenzyl chloride in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluoro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole and fluoroaniline moieties, providing a balance of electronic and steric properties that can be fine-tuned for specific applications.

Properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYBEYAOTZZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CNC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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